
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-4-(trifluoromethyl)quinazolin-2(1H)-one: is a chemical compound with a quinazoline skeleton. Quinazoline derivatives have demonstrated various biological activities, including antitumor effects . In this article, we’ll explore its synthesis, properties, and applications.
Méthodes De Préparation
The synthetic route for this compound involves several steps:
Chlorination: Commercially available (1) is chlorinated using phosphorus oxychloride to form (2).
Nucleophilic Substitution: Compound 2 reacts with substituted anilines (3a–3g) to yield key intermediates (4a–4g).
Hydrolysis: Intermediates 4a–4g are hydrolyzed with ammonia to produce (5a–5g).
Amidation: Compound 6 is synthesized by amidation of 2-chloroacetyl chloride, which reacts with intermediates 5a–5g to yield the target compounds with high yields.
Analyse Des Réactions Chimiques
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction may involve hydrogenation with a metal catalyst.
Major Products: The products formed from these reactions can vary based on the substituents and reaction conditions.
Applications De Recherche Scientifique
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its effects on cellular processes, such as cell growth and signaling pathways.
Medicine: Assess its antitumor activity and potential as a drug candidate.
Industry: Investigate its use in materials science or as a starting material for pharmaceutical synthesis.
Mécanisme D'action
- The compound likely interacts with specific molecular targets, affecting cellular processes.
- Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight its distinctive features compared to other quinazoline derivatives.
Similar Compounds: Mention related compounds, such as , which is used as a positive control in antitumor studies.
Propriétés
Formule moléculaire |
C10H7F3N2O2 |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
8-methoxy-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-6-4-2-3-5-7(6)14-9(16)15-8(5)10(11,12)13/h2-4H,1H3,(H,14,15,16) |
Clé InChI |
RDUWLTVISYEIRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(NC(=O)N=C21)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


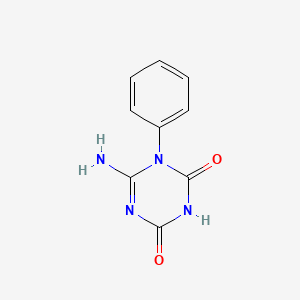

![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)
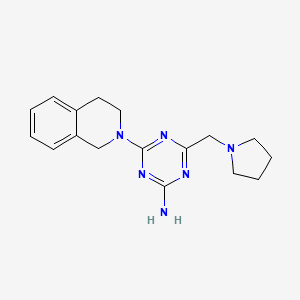
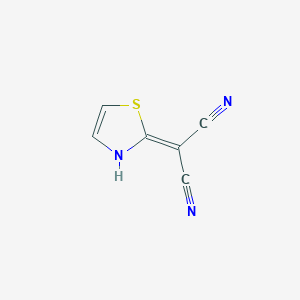
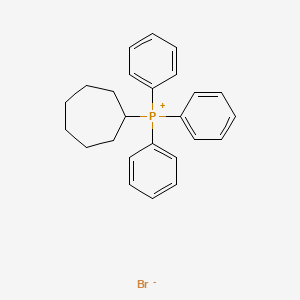
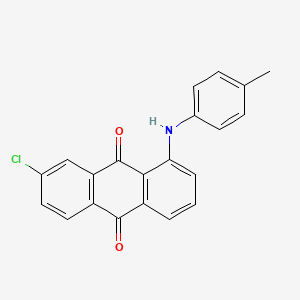
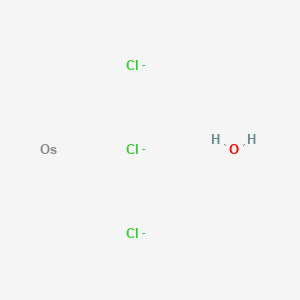
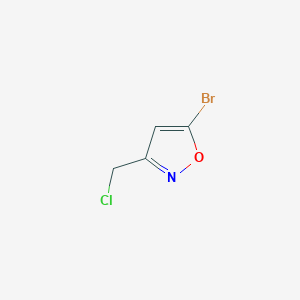
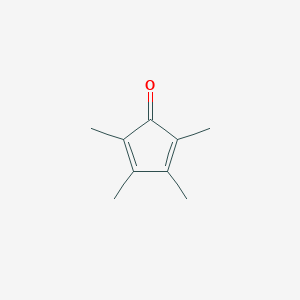
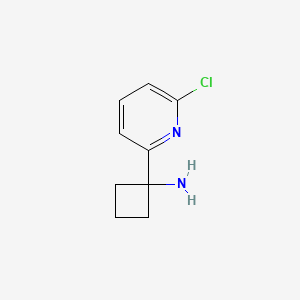


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
